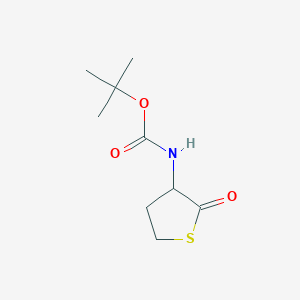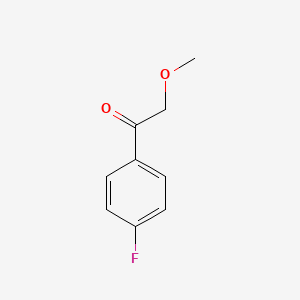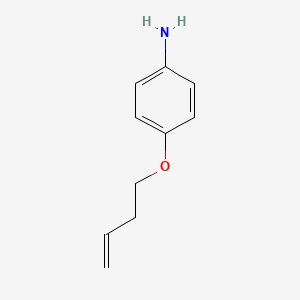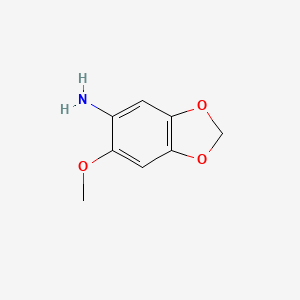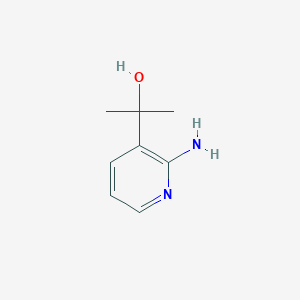
6-Fluoro-1-tetralona
Descripción general
Descripción
6-Fluoro-1-tetralone, also known by its IUPAC name 6-fluoro-3,4-dihydro-1(2H)-naphthalenone, is a chemical compound with the molecular formula C10H9FO. It is a colorless or white to pale-brown solid or liquid . This compound belongs to the class of naphthalenone derivatives.
Molecular Structure Analysis
The molecular structure of 6-Fluoro-1-tetralone consists of a naphthalene ring system with a fluorine atom attached at the 6-position. The compound exists as a bicyclic structure with a carbonyl group (C=O) in the ring .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Función biológica en la química medicinal
Las calconas, que incluyen la 6-fluoro-1-tetralona, son sintones prometedores y andamiajes bioactivos de gran interés medicinal debido a sus numerosas actividades farmacológicas y biológicas . Son bien reconocidas por poseer actividades antimicrobianas, anticancerígenas, antituberculosas, antioxidantes, antiinflamatorias, antileishmaniales y otras actividades biológicas significativas .
Función en la síntesis de compuestos heterocíclicos
Las calconas, incluida la this compound, constituyen buenos sintones para una variedad de nuevos heterociclos de alto potencial terapéutico y buen perfil farmacéutico . Las modificaciones estructurales de los anillos de calcona han llevado a un alto grado de diversidad que ha resultado útil para el desarrollo de nuevos agentes medicinales .
Actividad antimicrobiana
Las calconas, como la this compound, están bien documentadas por un amplio espectro de actividades biológicas, incluida la actividad antimicrobiana .
Actividad anticancerígena
Se ha descubierto que las calconas, incluida la this compound, exhiben actividad anticancerígena .
Actividad antioxidante
Se ha descubierto que las calconas, como la this compound, exhiben actividad antioxidante .
Actividad antiinflamatoria
Se ha descubierto que las calconas, incluida la this compound, exhiben actividad antiinflamatoria .
Función en el tratamiento de trastornos virales
Los derivados de calcona se han utilizado ampliamente para el tratamiento de trastornos virales .
Uso en la formulación cosmética
Los derivados de calcona se han utilizado como ingredientes en formulaciones cosméticas .
Safety and Hazards
Mecanismo De Acción
- One possibility is that it may affect neurotransmitter systems, similar to other antidepressant compounds. For instance, selective serotonin reuptake inhibitors (SSRIs) target serotonin transporters, prolonging serotonin availability in the synaptic space .
Target of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
6-Fluoro-1-tetralone plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to changes in the cellular redox state. Additionally, 6-Fluoro-1-tetralone can bind to certain proteins, altering their conformation and function. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .
Cellular Effects
6-Fluoro-1-tetralone exerts various effects on different types of cells and cellular processes. In cancer cells, it has been found to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. This compound can also influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, 6-Fluoro-1-tetralone has been observed to modulate neurotransmitter release and synaptic plasticity, potentially affecting cognitive functions .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-1-tetralone involves its binding interactions with various biomolecules. It can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. For instance, 6-Fluoro-1-tetralone has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, 6-Fluoro-1-tetralone can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-1-tetralone can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that 6-Fluoro-1-tetralone can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 6-Fluoro-1-tetralone vary with different dosages in animal models. At low doses, this compound has been found to exhibit minimal toxicity and can effectively modulate biochemical pathways without causing adverse effects. At higher doses, 6-Fluoro-1-tetralone can induce toxic effects, such as hepatotoxicity and neurotoxicity. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications. Studies in animal models have also shown that chronic exposure to high doses of 6-Fluoro-1-tetralone can lead to cumulative toxicity and long-term health effects .
Metabolic Pathways
6-Fluoro-1-tetralone is involved in various metabolic pathways, including those related to its biotransformation and elimination. It is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated and conjugated metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, facilitating their excretion from the body. The metabolic pathways of 6-Fluoro-1-tetralone can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 6-Fluoro-1-tetralone within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can limit its intracellular accumulation. Additionally, 6-Fluoro-1-tetralone can bind to plasma proteins, such as albumin, affecting its distribution and bioavailability. The localization and accumulation of 6-Fluoro-1-tetralone in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 6-Fluoro-1-tetralone can impact its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can be influenced by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination. The subcellular distribution of 6-Fluoro-1-tetralone can affect its interactions with specific biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
6-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYZZEHPEKDFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565336 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-67-3 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
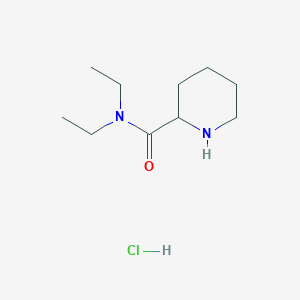

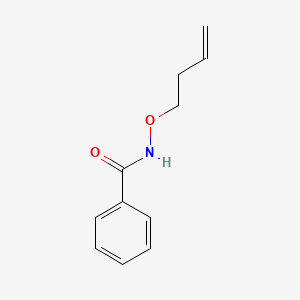
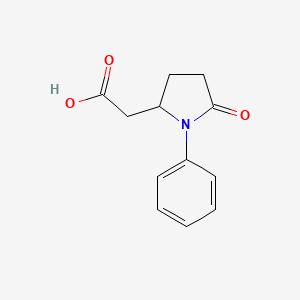
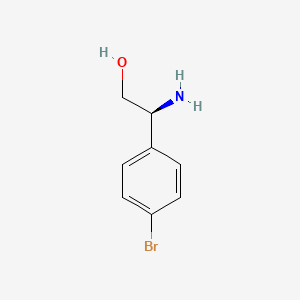
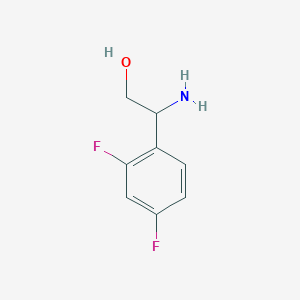
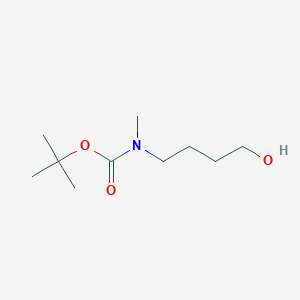
![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)
